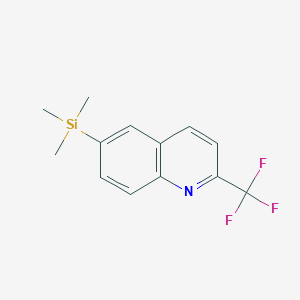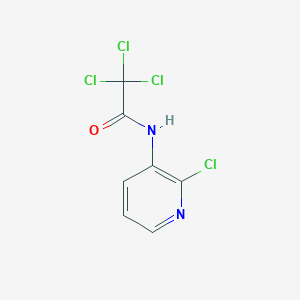
1-(3-Fluorophenyl)semicarbazide
概要
説明
1-(3-Fluorophenyl)semicarbazide is a chemical compound with the molecular formula C7H8FN3O . It is used for research purposes.
Synthesis Analysis
The synthesis of semicarbazide derivatives, such as this compound, can be achieved through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate . The reaction includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorophenyl group attached to a semicarbazide . The exact mass of the compound is 169.06514005 g/mol .Chemical Reactions Analysis
Semicarbazide derivatives, including this compound, have been found to exhibit antioxidant activity . They have been synthesized as potential antioxidant additives for synthetic lubricating oil . The reaction between semicarbazide and acetylacetone could proceed in two directions, resulting in different products .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.16 g/mol . It has a complexity of 165, a rotatable bond count of 2, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .作用機序
Target of Action
Semicarbazones, such as 1-(3-Fluorophenyl)semicarbazide, are known to have biological activity against many common species of bacteria . They are synthesized by a condensation reaction between a ketone or aldehyde and semicarbazide . The biological properties of semicarbazones are often related to metal ion coordination .
Mode of Action
The mode of action of semicarbazones involves their interaction with their targets, leading to changes in the target’s function. For instance, semicarbazones have been found to exhibit a broad range of activities, including anti-fungal, anti-bacterial, anticonvulsant, anticancer, antimicrobial activity, and anti-inflammatory activity . They are also used as ligands as cytotoxic agents, spectrophotometric agents for the analysis of metal ions, and in the qualitative organic analysis of carbonyl compounds .
Biochemical Pathways
Semicarbazones in general are known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .
Pharmacokinetics
Semicarbazones have been subjected to computational pharmacokinetic studies to predict molecular properties .
Result of Action
The result of the action of this compound is the inhibition of the growth of various species of bacteria, fungi, and other microorganisms . It also exhibits anticonvulsant, anticancer, antimicrobial, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, semicarbazide has become an important pollutant in the environment, demonstrating accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruption, and neurotoxicity . To reduce the content of semicarbazide in the environment, it is crucial to control the use of nitrofurazone effectively .
実験室実験の利点と制限
One advantage of using 1-(3-Fluorophenyl)semicarbazide in lab experiments is its relatively low toxicity compared to other semicarbazide derivatives. It is also readily available and easy to synthesize. One limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for 1-(3-Fluorophenyl)semicarbazide research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal and human trials. Another area of interest is its potential use in the development of new anticonvulsant and antidepressant drugs. Additional research is needed to identify the optimal dosing and delivery methods for this compound and to determine its long-term effects on the brain and other organs.
科学的研究の応用
1-(3-Fluorophenyl)semicarbazide has been used in various scientific research applications, including the study of its anticonvulsant, antinociceptive, and antidepressant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to exhibit neuroprotective properties, reducing oxidative stress and inflammation in the brain.
Safety and Hazards
While specific safety and hazard information for 1-(3-Fluorophenyl)semicarbazide is not available, general precautions for handling semicarbazide derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
(3-fluoroanilino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNAAZQACXEBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



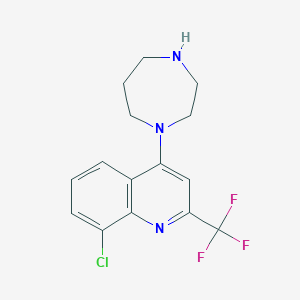
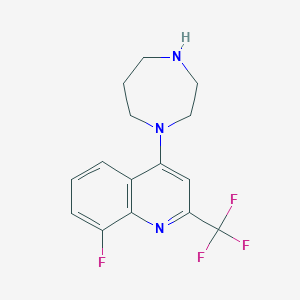

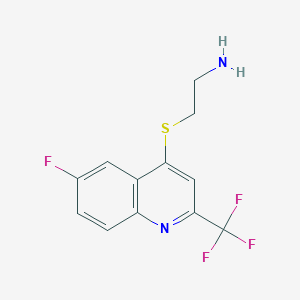
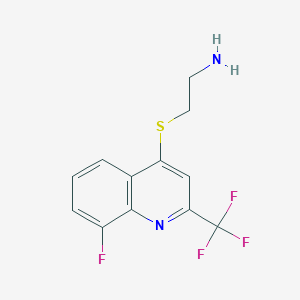



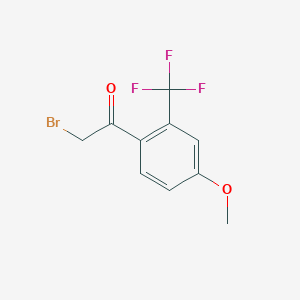
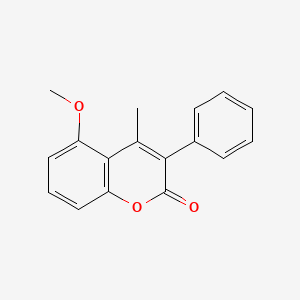
![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)

